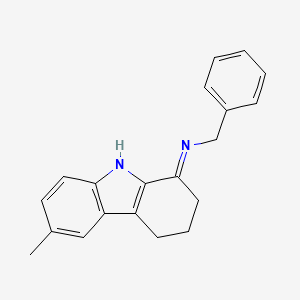

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine

Description

Properties

IUPAC Name |

N-benzyl-6-methyl-2,3,4,9-tetrahydrocarbazol-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,22H,5,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGHCLLUXRGSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3=NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine typically involves the condensation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with phenylmethanamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It may be used in the production of materials with specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine is unique due to its combination of a carbazole moiety with a phenylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine is a complex organic compound with significant potential in biological applications. This compound features a unique structure that integrates a carbazole moiety with a phenylmethanamine group, which contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 302.41 g/mol.

| Property | Value |

|---|---|

| CAS Number | 118499-07-3 |

| Molecular Formula | C21H22N2 |

| Molecular Weight | 302.41 g/mol |

| IUPAC Name | N-benzyl-6-methyl-2,3,4,9-tetrahydrocarbazol-1-imine |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features of the compound allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

1. Antitumor Activity:

Preliminary studies suggest that derivatives of carbazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the phenyl group in this compound may enhance its antitumor properties by increasing its lipophilicity and enabling better cell membrane penetration.

2. Anticonvulsant Properties:

Similar compounds have shown anticonvulsant activity in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity .

3. Neuroprotective Effects:

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. This property could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxicity of this compound against various cancer cell lines including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated an IC50 value of approximately 15 µM for HT29 cells, suggesting significant antiproliferative activity.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, the compound was tested for its ability to reduce oxidative stress in neuronal cultures exposed to glutamate toxicity. Results demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating potential therapeutic benefits in neurodegenerative conditions.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(6-Methylcarbazole) | Antitumor | 20 |

| 6-Methylcarbazole derivative | Anticonvulsant | 25 |

| N-(6-Methylcarbazole)-N-(phenylethyl)amine | Neuroprotective | 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine?

- Methodology : The compound can be synthesized via hydrazone formation or cycloaddition reactions. For example, hydrazone derivatives of carbazoles are synthesized by condensing carbazole precursors with substituted benzaldehydes under acidic conditions (e.g., ethanol with catalytic HCl) . Copper-catalyzed 1,3-dipolar cycloaddition reactions between alkynes and azides (click chemistry) are also effective, as demonstrated in triazole-carbazole hybrid syntheses . Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology : Use a combination of:

- IR spectroscopy : To identify functional groups (e.g., C=O, NH) .

- NMR (¹H/¹³C) : For detailed structural elucidation. For example, aromatic protons in the carbazole ring appear at δ 7.2–8.4 ppm, while methyl groups resonate near δ 2.3 ppm .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What known biological activities are associated with this carbazole derivative?

- Methodology : Related carbazole compounds, such as DMPCA, inhibit YAP1/TAZ signaling in bladder cancer cells. Assays include:

- Western blotting : To detect YAP/TAZ protein levels after compound treatment .

- In vitro cell viability assays : Use cancer cell lines (e.g., T24, 5637) treated with the compound to measure IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for carbazole derivatives?

- Methodology :

Standardize assay conditions : Ensure consistent cell lines, dosing protocols, and controls across studies.

Mechanistic profiling : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., confirm YAP1/TAZ dependency) .

Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Q. What crystallographic strategies are recommended for analyzing the carbazole core’s puckering and planarity?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Define ring puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess torsional angles and hydrogen bonding patterns .

Q. How can computational modeling predict substituent effects on the compound’s electronic properties?

- Methodology :

- DFT calculations (B3LYP/STO-3G) : Calculate Mulliken charges to evaluate electron distribution in substituents (e.g., methyl, phenyl) .

- Docking studies : Simulate interactions with biological targets (e.g., YAP1) using AutoDock Vina or Schrödinger Suite.

Methodological Notes for Data Interpretation

- Handling crystallographic data : When using SHELX, prioritize high-resolution datasets (≤1.0 Å) for accurate refinement. Address twinning or disorder using the TWIN/BASF commands .

- Validating biological activity : Replicate dose-response curves in ≥3 independent experiments. Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.